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A technical guide for researchers, scientists, and drug development professionals on the

classification and function of omega fatty acids.

Introduction
In the fields of biochemistry and human health, omega fatty acids are of significant interest due

to their diverse and crucial physiological roles. This guide provides a detailed overview of the

standardized nomenclature for these molecules and summarizes the well-established functions

of the major omega fatty acid families. It is important to note that, based on current scientific

literature, there is no recognized class of "omega-12 fatty acids." The nomenclature of omega

fatty acids is based on the location of the first double bond from the methyl (omega) end of the

carbon chain, which gives rise to the well-characterized omega-3, omega-6, and omega-9

families. This document will clarify this naming convention and detail the physiological

significance of these established classes.

Understanding Omega Fatty Acid Nomenclature
The naming of unsaturated fatty acids can be approached from two ends of the molecule: the

carboxyl end (alpha carbon) and the methyl end (omega carbon). The "omega" (ω or n-)

nomenclature system is particularly useful in nutritional science as it groups fatty acids into

families with distinct metabolic pathways and physiological functions.[1][2][3]

Omega-3 (ω-3 or n-3) Fatty Acids: The first double bond is located at the third carbon atom

from the omega end.[4][5]
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Omega-6 (ω-6 or n-6) Fatty Acids: The first double bond is located at the sixth carbon atom

from the omega end.[4]

Omega-9 (ω-9) Fatty Acids: The first double bond is located at the ninth carbon atom from

the omega end.[1]

The human body cannot synthesize omega-3 and omega-6 fatty acids de novo because it

lacks the necessary enzymes to introduce a double bond at the n-3 and n-6 positions.[4]

Therefore, these are considered essential fatty acids that must be obtained from the diet.[6][7]

Omega-9 fatty acids, in contrast, can be synthesized by the body and are thus considered non-

essential.

The diagram below illustrates the principle of the omega nomenclature system.
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Omega-3 Fatty Acid Example (Alpha-Linolenic Acid - ALA)

Omega-6 Fatty Acid Example (Linoleic Acid - LA)

Omega-9 Fatty Acid Example (Oleic Acid - OA)

CH₃ ─CH₂

─CH═ CH─ ... ─COOH

Position 3

CH₃ ─(CH₂)₄

─CH═ CH─ ... ─COOH

Position 6

CH₃ ─(CH₂)₇

─CH═ CH─ ... ─COOH

Position 9

Click to download full resolution via product page

Omega Fatty Acid Classification

Physiological Roles of Major Omega Fatty Acid
Families
Omega-3 Fatty Acids
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The primary omega-3 fatty acids in human physiology are alpha-linolenic acid (ALA),

eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[5] While ALA is the plant-

derived essential precursor, its conversion to the long-chain EPA and DHA in the body is

inefficient.[8] Therefore, direct dietary intake of EPA and DHA, primarily from marine sources, is

recommended.[5][9]

Key Physiological Roles:

Cardiovascular Health: Omega-3s, particularly EPA and DHA, are well-known for their

cardioprotective effects. They contribute to lowering triglyceride levels, reducing blood

pressure, and may have anti-arrhythmic properties.[10][11]

Anti-Inflammatory Effects: Omega-3 fatty acids are precursors to signaling molecules

(eicosanoids) that are generally less inflammatory than those derived from omega-6 fatty

acids. This anti-inflammatory action is crucial in modulating the body's inflammatory

response.[10]

Brain Health and Development: DHA is a major structural component of the brain and retina.

[4][12] It is vital for brain development in infants and for maintaining cognitive function

throughout life.[8] Some research suggests a link between higher omega-3 intake and a

reduced risk of age-related cognitive decline and Alzheimer's disease.[9][13]

Cell Membrane Structure: Omega-3 fatty acids are integral components of cell membranes,

influencing their fluidity, permeability, and the function of membrane-bound proteins.[8][11]

Table 1: Summary of Key Omega-3 Fatty Acids
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Fatty Acid Abbreviation Common Sources
Key Physiological
Roles

Alpha-Linolenic Acid ALA

Flaxseed, chia seeds,

walnuts, canola oil[8]

[9]

Essential precursor to

EPA and DHA.

Eicosapentaenoic

Acid
EPA

Fatty fish (salmon,

mackerel, herring),

algal oil[5][14]

Reduces

inflammation, lowers

triglycerides.[10]

Docosahexaenoic

Acid
DHA

Fatty fish, algal oil[5]

[14]

Structural component

of the brain and retina,

crucial for neural

development.[8][12]

Omega-6 Fatty Acids
Linoleic acid (LA) is the essential omega-6 fatty acid, from which other omega-6s like

arachidonic acid (AA) can be synthesized.[4]

Key Physiological Roles:

Pro-inflammatory Signaling: Arachidonic acid is a precursor to potent pro-inflammatory

eicosanoids. While inflammation is a necessary physiological response, an excessive

amount of omega-6 relative to omega-3 can promote a pro-inflammatory state.[7]

Cell Membrane Component: Like omega-3s, omega-6 fatty acids are important structural

components of cell membranes.[7]

Skin Health: Omega-6 fatty acids are involved in maintaining the skin's barrier function. A

deficiency can lead to skin conditions like dermatitis.[7]

Cholesterol Regulation: Replacing saturated fats with linoleic acid can lower total and LDL

cholesterol levels.[4]

Table 2: Summary of Key Omega-6 Fatty Acids
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Fatty Acid Abbreviation Common Sources
Key Physiological
Roles

Linoleic Acid LA

Vegetable oils

(soybean, corn,

sunflower), nuts,

seeds[15]

Essential precursor to

other omega-6s,

cholesterol reduction.

[4]

Arachidonic Acid AA
Meat, poultry,

eggs[15]

Precursor to pro-

inflammatory

eicosanoids, cell

signaling.[6]

Omega-9 Fatty Acids
Oleic acid is the most common omega-9 fatty acid. As they are non-essential, there are no

specific dietary intake recommendations.

Key Physiological Roles:

Cardiovascular Health: Replacing saturated fats with monounsaturated fats like oleic acid

can contribute to a healthier lipid profile, including lower LDL cholesterol.

Energy Source: Like other fatty acids, omega-9s are an efficient source of energy.

Table 3: Summary of a Key Omega-9 Fatty Acid

Fatty Acid Abbreviation Common Sources
Key Physiological
Roles

Oleic Acid OA
Olive oil, canola oil,

almonds, avocados[1]

Lowers LDL

cholesterol, energy

source.

The Omega-6 to Omega-3 Ratio
The balance between omega-6 and omega-3 fatty acids is critical for maintaining health.

Western diets tend to be high in omega-6s and low in omega-3s, leading to a ratio that may
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promote chronic inflammation. A lower ratio of omega-6 to omega-3 fatty acids is generally

considered more beneficial for health.

The diagram below illustrates the metabolic competition between omega-3 and omega-6 fatty

acids.

Omega-6 Pathway Omega-3 Pathway

Linoleic Acid (LA)

Arachidonic Acid (AA)

Elongation &
Desaturation

Shared Enzymes
(e.g., Desaturases)

Competes for

Pro-inflammatory
Eicosanoids

Alpha-Linolenic Acid (ALA)

Eicosapentaenoic Acid (EPA)

Elongation &
DesaturationCompetes for

Docosahexaenoic Acid (DHA) Anti-inflammatory
Eicosanoids

Click to download full resolution via product page

Metabolic Pathways of Omega-3 and Omega-6

Very-Long-Chain Fatty Acids (VLCFAs)
Fatty acids with 22 or more carbons are classified as very-long-chain fatty acids (VLCFAs).[12]

[16] These can be saturated or unsaturated and are found in specific tissues like the brain,

retina, and skin.[12] The metabolism of VLCFAs is distinct from that of shorter-chain fatty acids,

primarily occurring in peroxisomes.[16] While some VLCFAs are part of the omega-3 family

(e.g., DHA is a C22 fatty acid), the term "VLCFA" refers to chain length, not the position of

double bonds.[12] Recent research indicates that dietary intake of very-long-chain omega-3
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fatty acids may have health benefits, including strengthening skin and bones, though human

studies are still limited.[17]

Conclusion
The physiological roles of omega fatty acids are extensive and critical to human health,

influencing everything from cardiovascular function and inflammation to brain development and

cell membrane integrity. A thorough understanding of their classification, based on the

scientifically established omega nomenclature, is fundamental for researchers, scientists, and

drug development professionals. While the term "omega-12 fatty acids" does not correspond to

a recognized class of fatty acids, the study of the established omega-3, omega-6, and omega-9

families continues to be a vital and promising area of research with significant therapeutic

potential. A balanced dietary intake, particularly concerning the omega-6 to omega-3 ratio, is

paramount for maintaining health and preventing chronic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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